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molecular formula C13H9F3O2 B8507297 5-Acetyl-2-[4-(trifluoromethyl)phenyl]furan

5-Acetyl-2-[4-(trifluoromethyl)phenyl]furan

Cat. No. B8507297
M. Wt: 254.20 g/mol
InChI Key: XLMXYVUYXGZXBK-UHFFFAOYSA-N
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Patent
US08088819B2

Procedure details

1-(5-(4-(Trifluoromethyl)phenyl)fur-2-yl)ethanone is prepared from 4-trifluoromethylbenzeneboronic acid and 5-bromo-2-acetylfuran according to general procedure A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Br[C:15]1[O:19][C:18]([C:20](=[O:22])[CH3:21])=[CH:17][CH:16]=1>>[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:15]2[O:19][C:18]([C:20](=[O:22])[CH3:21])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)B(O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(O1)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC=C(O1)C(C)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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